6-Methyl-1,5-naphthyridin-4-ol

Description

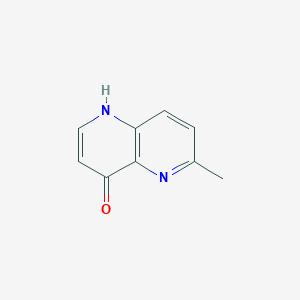

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-9(11-6)8(12)4-5-10-7/h2-5H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXUEYUDIQRWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,5-naphthyridin-4-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This technical guide focuses on a specific derivative, 6-Methyl-1,5-naphthyridin-4-ol, providing a comprehensive framework for the determination of its core physicochemical properties. Due to a lack of extensive published data for this particular analog, this document emphasizes robust, validated experimental protocols to empower researchers in their own investigations. We will delve into the synthesis, and then provide detailed methodologies for elucidating key parameters such as solubility, pKa, and lipophilicity, alongside spectroscopic characterization. This guide is designed to be a practical resource, blending theoretical grounding with actionable experimental workflows.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a privileged heterocyclic motif in drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for hydrogen bonding and other non-covalent interactions with biological targets.[2] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer and antimicrobial agents.[1] The 4-ol (or 4-oxo) substitution pattern is of particular interest, and the Gould-Jacobs reaction provides a classical and effective route for the synthesis of this key intermediate.[1][2][3] The introduction of a methyl group at the 6-position, as in this compound, can significantly influence the molecule's electronic properties, metabolism, and target engagement. A thorough understanding of its physicochemical properties is therefore a critical first step in any drug development campaign.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₈N₂O |

| CAS Number | 23443-24-5 |

| Molecular Weight | 160.17 g/mol |

| Chemical Structure |  |

The lack of published data necessitates a focus on the robust experimental determination of its key physicochemical parameters. The following sections provide detailed, field-proven protocols for this purpose.

Synthesis via the Gould-Jacobs Reaction

A primary route to 4-hydroxy-1,5-naphthyridines is the Gould-Jacobs reaction.[1][2][3] This method involves the condensation of a 3-aminopyridine derivative with a malonic ester, followed by thermal cyclization.[1]

Conceptual Workflow for the Synthesis of this compound

Caption: A conceptual workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Experimental Determination of Physicochemical Properties

The following protocols are designed to provide a robust framework for the experimental determination of the key physicochemical properties of this compound.

Aqueous Solubility

Given that many nitrogen-containing heterocyclic compounds exhibit poor aqueous solubility, a reliable method for its determination is crucial. The shake-flask method is considered the gold standard.[4][5]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.5, 7.4).[6]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[4]

-

Phase Separation: Separate the saturated solution from the excess solid by centrifugation and/or filtration. Care must be taken to avoid contamination of the supernatant with undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility at each pH is determined from the measured concentration.

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Ionization Constant (pKa)

The pKa value is critical for understanding a compound's behavior in different pH environments. For sparingly soluble compounds, potentiometric or spectrophotometric methods in co-solvents, followed by extrapolation to aqueous conditions, are often employed.[7][8][9]

Protocol: Potentiometric Titration in a Co-solvent

-

Solution Preparation: Prepare a solution of this compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water). The co-solvent is necessary to achieve a sufficient initial concentration.[8]

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH), while monitoring the pH with a calibrated electrode.

-

Data Acquisition: Record the pH as a function of the volume of titrant added.

-

pKa Calculation: Determine the apparent pKa (psKa) from the titration curve. Repeat the experiment in several co-solvent/water mixtures of varying compositions.

-

Extrapolation: Plot the psKa values against the mole fraction of the co-solvent and extrapolate to zero co-solvent concentration to obtain the aqueous pKa. The Yasuda-Shedlovsky extrapolation is a commonly used method for this purpose.[8]

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.[10][11][12][13]

Protocol: Shake-Flask Method for LogD Determination

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer of a specific pH (e.g., 7.4) and vice versa. This ensures that the two phases are in equilibrium before the experiment begins.[10][12]

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and buffered aqueous phase.

-

Equilibration: Shake the mixture vigorously to allow for the partitioning of the compound between the two phases, and then allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the distribution coefficient (LogD) at the given pH using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and for providing insights into the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as many heterocyclic compounds are soluble in it). Add a small amount of tetramethylsilane (TMS) as an internal standard.[14][15]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[14]

-

Data Analysis: Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to TMS. Analyze the coupling patterns in the ¹H spectrum to confirm the connectivity of the protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.[14]

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with liquid chromatography. Utilize a soft ionization technique such as electrospray ionization (ESI) to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.[16][17][18]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The absorption bands are characteristic of the π→π* and n→π* transitions within the aromatic heterocyclic system.[19][20]

Conclusion

While specific experimental data for this compound is currently limited, this guide provides a comprehensive and authoritative framework for its synthesis and detailed physicochemical characterization. The protocols outlined herein are based on well-established, validated methodologies that are standard practice in the fields of medicinal chemistry and drug development. By following these experimental workflows, researchers can generate the critical data needed to advance our understanding of this promising compound and to inform the design of future 1,5-naphthyridine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. connectsci.au [connectsci.au]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]

- 19. repository.up.ac.za [repository.up.ac.za]

- 20. azooptics.com [azooptics.com]

An In-depth Technical Guide to the Structural Characterization of 6-Methyl-1,5-naphthyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 6-Methyl-1,5-naphthyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple listing of techniques to offer an integrated approach, emphasizing the causal relationships behind experimental choices and the establishment of self-validating analytical systems. We will delve into the core spectroscopic and spectrometric techniques required for unambiguous structural elucidation, providing both theoretical underpinnings and practical, field-tested protocols. This guide is designed to equip researchers with the expertise to not only determine the structure of this compound but also to apply these principles to novel N-heterocyclic compounds.

Introduction: The Significance of Naphthyridinones

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds are known to interact with a variety of biological targets, and their derivatives have been explored for applications ranging from kinase inhibitors to potential anticancer agents.[3][4] The introduction of a methyl group and a hydroxyl (or its tautomeric keto form) functionality, as in this compound, can significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Accurate and comprehensive structural characterization is the bedrock of any drug discovery program. It ensures the identity and purity of a synthesized compound, validates intellectual property, and is a non-negotiable prerequisite for meaningful biological evaluation. This guide will systematically address the key analytical techniques for the definitive structural confirmation of this compound.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable step for determining the molecular weight and elemental composition of a newly synthesized compound.

The Rationale for High-Resolution Mass Spectrometry (HRMS)

For a novel compound like this compound, low-resolution mass spectrometry can provide the nominal mass, but it is insufficient for unambiguous identification. High-resolution mass spectrometry, often coupled with electrospray ionization (ESI-HRMS), is essential. It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula. The expected molecular formula for this compound is C₉H₈N₂O.

Predicted Mass and Isotopic Pattern

| Property | Predicted Value |

| Molecular Formula | C₉H₈N₂O |

| Monoisotopic Mass | 160.0637 u |

| Average Mass | 160.166 u |

The presence of two nitrogen atoms will result in a small but detectable M+1 peak from the ¹³C isotope and a less abundant M+1 peak from the ¹⁵N isotope, and an even smaller M+2 peak. The accurate mass of the molecular ion peak ([M+H]⁺ in positive ion mode) should be compared with the theoretical mass to confirm the elemental composition.

Fragmentation Analysis: A Structural Fingerprint

Common fragmentation patterns for N-heterocycles can involve the loss of small neutral molecules like CO, HCN, or CH₃CN.[5] For this compound, we can anticipate fragmentation of the pyridine and pyridinone rings.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are required, along with two-dimensional techniques for unambiguous assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Methyl (CH₃) | 2.2 - 2.5 | singlet (s) | N/A | Attached to an aromatic ring. |

| Aromatic CH | 7.0 - 8.5 | doublet (d), doublet of doublets (dd) | 2-9 | Protons on the naphthyridine core will be in the aromatic region and will show coupling to adjacent protons. |

| OH/NH | 10.0 - 13.0 | broad singlet (br s) | N/A | The hydroxyl proton can exchange with solvent and its position is concentration and solvent dependent. Due to tautomerism, this may also be an NH proton. |

Note: These are estimated chemical shifts and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Methyl (CH₃) | 15 - 25 | Aliphatic carbon attached to an aromatic ring. |

| Aromatic CH | 110 - 150 | Carbons in the aromatic naphthyridine rings. |

| Quaternary Carbons | 120 - 160 | Carbons in the ring system that are not attached to protons. |

| Carbonyl (C=O) | > 160 | The carbon of the keto tautomer of the hydroxyl group. |

Note: These are estimated chemical shifts and can vary depending on the solvent.

2D NMR Techniques: Connecting the Dots

To definitively assign the ¹H and ¹³C signals and confirm the structure, two-dimensional NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the molecular fragments.

Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6]

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Hydroxyl group (-OH) |

| 2850 - 3000 | C-H stretch | Methyl group (CH₃) and aromatic C-H |

| ~1650 - 1680 | C=O stretch | Carbonyl group (keto tautomer) |

| 1500 - 1600 | C=C and C=N stretch | Aromatic rings |

| 1000 - 1300 | C-O stretch | Carbon-oxygen single bond |

The presence of a broad band in the 3200-3600 cm⁻¹ region and a strong absorption around 1650-1680 cm⁻¹ would provide strong evidence for the hydroxyl/keto tautomerism in the molecule.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS, NMR, and FTIR can provide a confident structural assignment, single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining suitable crystals can be a bottleneck, but the resulting data is definitive.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. Compare the experimental mass to the theoretical mass for C₉H₉N₂O⁺.

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra.

-

Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, determine chemical shifts and coupling constants, and use the 2D spectra to assign all proton and carbon signals.

Protocol 3: FTIR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

Caption: Logical relationship between analytical techniques and the structural information they provide for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 6-Methyl-1,5-naphthyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 6-Methyl-1,5-naphthyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its structural features. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of naphthyridine derivatives.

Introduction to this compound

The 1,5-naphthyridine scaffold is a prominent structural motif in numerous biologically active compounds. The introduction of a methyl group and a hydroxyl group at positions 6 and 4, respectively, of the naphthyridine core can significantly influence the molecule's physicochemical properties and biological activity. Accurate characterization of this compound is therefore crucial for its development in various applications.

Synthesis and Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: A general workflow from synthesis to spectroscopic analysis.

Proposed Synthesis of this compound

Reaction Scheme:

A potential synthetic approach involves the condensation of 3-amino-6-methylpyridine with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.

Step-by-Step Protocol:

-

Condensation: 3-amino-6-methylpyridine is reacted with diethyl 2-(ethoxymethylene)malonate in an appropriate solvent (e.g., ethanol) and heated to reflux. This step forms the intermediate enamine.

-

Cyclization: The reaction mixture is then heated to a higher temperature (e.g., in a high-boiling solvent like diphenyl ether) to induce thermal cyclization, leading to the formation of the 4-hydroxy-1,5-naphthyridine ring system with an ester group at position 3.

-

Hydrolysis and Decarboxylation: The resulting ester is subsequently hydrolyzed to the corresponding carboxylic acid using basic or acidic conditions, followed by decarboxylation upon heating to yield the final product, this compound.

Spectroscopic Data and Interpretation

Due to the limited availability of experimentally derived spectra for this compound in the search results, the following data is a prediction based on the analysis of structurally similar naphthyridine derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the arrangement of protons on the naphthyridine core and the methyl substituent.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N1-H |

| ~8.5 | d | 1H | H-2 |

| ~7.8 | d | 1H | H-8 |

| ~7.4 | d | 1H | H-7 |

| ~6.5 | d | 1H | H-3 |

| ~2.5 | s | 3H | C6-CH₃ |

Interpretation:

-

The downfield singlet at ~11.5 ppm is characteristic of the acidic N-H proton of the 4-hydroxypyridine tautomer, which is expected to be the predominant form.

-

The aromatic protons will appear as doublets due to coupling with their adjacent protons. The exact chemical shifts are influenced by the electronic effects of the nitrogen atoms and the substituents.

-

The singlet at ~2.5 ppm corresponds to the three protons of the methyl group at the C6 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide insights into their chemical environment.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-4 |

| ~150 | C-8a |

| ~145 | C-6 |

| ~140 | C-2 |

| ~135 | C-4a |

| ~125 | C-8 |

| ~120 | C-7 |

| ~110 | C-3 |

| ~20 | C6-CH₃ |

Interpretation:

-

The most downfield signal around 175 ppm is assigned to the C-4 carbon, which is significantly deshielded due to the adjacent oxygen and nitrogen atoms.

-

The other aromatic carbons will resonate in the typical range of 110-150 ppm.

-

The methyl carbon will appear as an upfield signal around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Data (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=O stretching (from the 4-pyridone tautomer) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1380 | Medium | C-H bending (methyl group) |

Interpretation:

-

A broad absorption in the high-frequency region is indicative of the O-H and N-H stretching vibrations, confirming the presence of the hydroxyl/pyridone functionality.

-

The strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl group in the 4-pyridone tautomer, which is in equilibrium with the 4-hydroxypyridine form.

-

The absorptions in the 1600-1450 cm⁻¹ region are typical for the stretching vibrations of the aromatic naphthyridine core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 160.06

-

Key Fragmentation Pathways:

-

Loss of CO (m/z = 132), a common fragmentation for pyridones.

-

Loss of a methyl radical (m/z = 145).

-

Interpretation:

The mass spectrum should show a prominent molecular ion peak at m/z 160, corresponding to the molecular weight of this compound. The fragmentation pattern will be characteristic of the naphthyridine ring system, with initial losses of small, stable molecules or radicals.

Data Acquisition and Analysis Workflow

The following diagram outlines the key steps in acquiring and interpreting the spectroscopic data.

Caption: Workflow for spectroscopic data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While the presented data is predictive due to the limited availability of experimental spectra in the public domain, it is based on sound spectroscopic principles and comparison with closely related structures. This information serves as a foundational resource for researchers working with this and similar naphthyridine derivatives, aiding in the design of synthetic routes and the interpretation of analytical data. The validation of these predictions through experimental work is a crucial next step for any research program involving this compound.

The Therapeutic Potential of 6-Methyl-1,5-naphthyridin-4-ol Derivatives: A Technical Guide for Drug Discovery

Introduction: The Prominence of the 1,5-Naphthyridine Scaffold in Medicinal Chemistry

The 1,5-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, represents a "privileged structure" in the landscape of medicinal chemistry. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on the 6-Methyl-1,5-naphthyridin-4-ol scaffold, a specific subset with significant, yet underexplored, therapeutic potential. While direct and extensive research on this particular derivative is emerging, this document will synthesize the current understanding of closely related 1,5-naphthyridin-4-one analogs to provide a robust framework for researchers and drug development professionals. We will delve into the synthetic rationale, key biological activities, mechanisms of action, and detailed experimental protocols to empower the scientific community to further investigate this promising class of compounds.

The 4-ol/4-one tautomerism is a key feature of this scaffold, with the 4-oxo (or 1,5-naphthyridin-4(1H)-one) form being the predominant and more stable tautomer. Consequently, synthetic strategies and biological discussions will often refer to this keto form.

Core Synthetic Strategies: Building the 1,5-Naphthyridin-4-one Nucleus

The construction of the 1,5-naphthyridin-4-one core is a critical first step in the exploration of its biological activities. Several synthetic routes have been established, with the Gould-Jacobs reaction being a cornerstone methodology.

The Gould-Jacobs Reaction: A Versatile Approach

This powerful reaction involves the condensation of a 3-aminopyridine derivative with a substituted malonic ester, followed by a thermal cyclization. To achieve the target 6-methyl-1,5-naphthyridin-4-one, a 5-methyl-3-aminopyridine would be the key starting material.

Experimental Protocol: Synthesis of 6-Methyl-1,5-naphthyridin-4(1H)-one

Rationale: This protocol outlines the synthesis of the core scaffold. The initial condensation forms an enamine intermediate, which upon heating, undergoes an intramolecular cyclization to form the pyridone ring of the naphthyridine system.

Materials:

-

5-Methyl-3-aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

-

Sodium hydroxide (for optional hydrolysis)

-

Hydrochloric acid (for optional hydrolysis)

Step-by-Step Procedure:

-

Condensation: In a round-bottom flask, combine equimolar amounts of 5-methyl-3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl 2-(((5-methylpyridin-3-yl)amino)methylene)malonate.

-

Cyclization: In a separate flask, heat diphenyl ether to approximately 250°C. Slowly add the crude intermediate from the previous step to the hot diphenyl ether. Maintain the temperature for 30-60 minutes to facilitate the cyclization.

-

Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product, ethyl 6-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, will precipitate out of the diphenyl ether. Collect the precipitate by vacuum filtration and wash thoroughly with ethanol to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Optional Hydrolysis to Carboxylic Acid: To obtain the corresponding carboxylic acid, the ester from the previous step can be hydrolyzed. Reflux the ester in a 10% aqueous solution of sodium hydroxide for 2-4 hours. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate, 6-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, can be collected by filtration, washed with water, and dried.

-

Optional Decarboxylation: The carboxylic acid can be decarboxylated by heating it in a high-boiling point solvent, such as diphenyl ether, to yield the target 6-methyl-1,5-naphthyridin-4(1H)-one.

Diagram: Synthesis of 6-Methyl-1,5-naphthyridin-4(1H)-one via the Gould-Jacobs Reaction

Caption: Gould-Jacobs reaction pathway for the synthesis of the core scaffold.

Biological Activities and Therapeutic Potential

While specific biological data for this compound derivatives are limited in publicly available literature, extensive research on analogous 1,5-naphthyridine derivatives provides a strong foundation for predicting their therapeutic potential. The primary areas of interest are anticancer and antimicrobial activities.

Anticancer Activity: Targeting Key Cellular Processes

Naphthyridine derivatives have emerged as promising anticancer agents, with some compounds progressing to clinical trials.[3] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes like topoisomerases and protein kinases.

1. Topoisomerase Inhibition:

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase I (Top1), an enzyme essential for DNA replication and repair.[4] By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells. The planarity of the naphthyridine ring system is thought to be crucial for intercalation into the DNA, a key step in the mechanism of many topoisomerase inhibitors.

2. Kinase Inhibition:

The dysregulation of protein kinase signaling pathways is a hallmark of cancer. The 1,5-naphthyridine scaffold has proven to be a versatile template for the design of potent kinase inhibitors. For example, derivatives of 1,5-naphthyridine have shown inhibitory activity against Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), highlighting their potential as kinase-targeted therapeutics.[5]

Structure-Activity Relationship (SAR) Insights:

SAR studies on various naphthyridine series provide valuable clues about the potential impact of the 6-methyl group:

-

Substitution Position: Studies on other naphthyridine isomers have shown that methyl substitution at certain positions can enhance cytotoxic activity. For instance, in a series of 2-phenyl-1,8-naphthyridin-4-ones, methyl substitution at the C-6 or C-7 positions was generally more favorable for activity than substitution at the C-5 position.[3] This suggests that the placement of the methyl group at the 6-position of the 1,5-naphthyridine core could be a favorable modification for anticancer potency.

-

Electronic and Steric Effects: The methyl group is an electron-donating group, which can influence the electronic properties of the aromatic system and its interaction with biological targets. Sterically, the methyl group is relatively small and may be well-tolerated in the binding pockets of target enzymes.

Table 1: Anticancer Activity of Representative Naphthyridine Derivatives

| Compound Class | Target/Mechanism | Cell Line(s) | IC50/Activity | Reference(s) |

| 2-Phenyl-1,8-naphthyridin-4-one derivatives | Tubulin polymerization inhibition | HeLa, HL-60, PC-3 | 0.1 - 172.8 µM | [3] |

| 2,8-Disubstituted-1,5-naphthyridines | PfPI4K Inhibition | P. falciparum | Nanomolar range | [5] |

| Canthin-6-one (a 1,5-naphthyridine alkaloid) | Apoptosis induction | DU145 (prostate), HCC1395 (breast) | IC50 = 1.58 µg/mL (for a derivative) | [1] |

Antimicrobial Activity: A Renewed Focus on a Classic Scaffold

The historical success of nalidixic acid, a 1,8-naphthyridine derivative, as an antibacterial agent has paved the way for continued exploration of this scaffold for antimicrobial drug discovery.[1] The primary mechanism of action for many antibacterial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6][7]

Structure-Activity Relationship (SAR) in Antimicrobial Naphthyridines:

SAR studies on novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold have revealed that substitutions on the core ring system are critical for activity. While substitutions at C-2 and C-7 are often well-tolerated and can be optimized to enhance potency and spectrum, modifications at other positions, including C-6, have been reported to sometimes have a detrimental effect on activity in certain series.[6] However, this is highly dependent on the overall structure of the molecule and the specific bacterial strains being targeted. Therefore, the biological evaluation of this compound derivatives against a panel of clinically relevant bacteria is warranted.

Key Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound derivatives, the following detailed protocols for key in vitro assays are provided.

Anticancer Activity Assessment

1. MTT Cell Viability Assay

Rationale: This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram: Workflow for MTT Cell Viability Assay

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity Assessment

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Rationale: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Resazurin solution (optional, for viability indication)

Step-by-Step Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth with bacteria and DMSO) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. Based on the extensive research on related 1,5-naphthyridine derivatives, it is highly probable that these compounds will exhibit significant anticancer and antimicrobial activities. The presence of the 6-methyl group is likely to influence the pharmacological properties of these molecules, and a thorough investigation of their structure-activity relationships is crucial.

Future research should focus on:

-

Efficient Synthesis: Optimization of the synthesis of a diverse library of this compound derivatives with various substituents at other positions of the naphthyridine core.

-

Comprehensive Biological Screening: Evaluation of these compounds against a broad panel of cancer cell lines and clinically relevant microbial pathogens.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Assessment of the therapeutic potential of lead compounds in preclinical animal models.

This technical guide provides a foundational framework to stimulate and guide further research into the exciting therapeutic potential of this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,5-Naphthyridines

Abstract

The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged scaffold in the annals of chemical synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical evolution of 1,5-naphthyridine scaffolds, tailored for researchers, scientists, and drug development professionals. We will traverse the seminal moments of its initial synthesis, the refinement of synthetic methodologies driven by the pursuit of efficiency and molecular diversity, and the burgeoning recognition of its profound biological significance. This guide is designed not as a rigid template, but as a narrative that explains the causality behind experimental choices, offering field-proven insights into the enduring legacy and future potential of this remarkable heterocyclic core.

The Genesis of a Scaffold: Early Discovery and Synthesis

The journey of the 1,5-naphthyridine scaffold begins in the early 20th century, a period of fervent exploration in heterocyclic chemistry. While the broader class of naphthyridines, conceived as naphthalene analogs with two nitrogen atoms, was first proposed by Reissert in 1893, the specific 1,5-isomer remained elusive for several decades.

It was not until 1927 that the first synthesis of an unsubstituted 1,5-naphthyridine was reported by Brobansky and Sucharda.[1] Their pioneering work adapted the well-established Skraup quinoline synthesis to a pyridine-based starting material, 3-aminopyridine. This reaction, while historically significant, is notorious for its harsh conditions and often violent nature.

The Classic Skraup Synthesis: A Double-Edged Sword

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene). The reaction proceeds through a series of complex steps, including the dehydration of glycerol to acrolein, a Michael addition of the amine to acrolein, cyclization, and finally, oxidation to the aromatic naphthyridine.

The unforgiving nature of the Skraup reaction, characterized by high temperatures and strong acids, presented a significant barrier to the synthesis of functionalized 1,5-naphthyridine derivatives. This inherent limitation was a primary driver for the development of milder and more versatile synthetic routes in the decades that followed.

The Evolution of Synthetic Strategy: A Quest for Versatility and Control

The initial discovery of the 1,5-naphthyridine core sparked a continuous effort among synthetic chemists to devise more efficient and adaptable methods for its construction. This evolution was not merely an academic exercise but was intrinsically linked to the burgeoning interest in the biological potential of these scaffolds.

The Friedländer Annulation: A Milder Approach

The Friedländer synthesis offered a more controlled and often higher-yielding alternative to the Skraup reaction. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of 1,5-naphthyridines, this translates to the reaction of a 3-aminopyridine-4-carbaldehyde or a related ketone with a suitable methylene-containing reactant. The reaction is typically catalyzed by either acid or base and proceeds under significantly milder conditions than the Skraup synthesis.

Experimental Protocol: A Representative Friedländer Synthesis of a Benzo[b][1][2]naphthyridine Derivative

-

Reactant Preparation: A mixture of 3-aminoquinaldehyde and 2-acetylpyridine is prepared in ethanol.

-

Base Catalysis: Sodium hydroxide (NaOH) is added to the mixture to catalyze the condensation reaction.

-

Reaction Execution: The reaction mixture is heated under reflux for a specified period, typically several hours, to facilitate the cyclization and dehydration steps.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified, often by recrystallization, to yield the desired benzo[b][1][2]naphthyridine.

The Gould-Jacobs Reaction: Access to 4-Hydroxy-1,5-Naphthyridines

The Gould-Jacobs reaction emerged as a pivotal method for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives, which are key intermediates in the synthesis of many biologically active compounds.[1][3] This reaction involves the condensation of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][3]

The causality behind the utility of this reaction lies in its ability to introduce a hydroxyl group at the 4-position, which can be further functionalized, for instance, by conversion to a halogen for subsequent cross-coupling reactions.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

-

Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate from the previous step is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C. This thermal cyclization results in the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

-

Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration and washed to remove the high-boiling solvent.

References

An In-Depth Technical Guide to 6-Methyl-1,5-naphthyridin-4-ol (CAS: 23443-24-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1,5-naphthyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine scaffold is a recognized privileged structure, appearing in numerous biologically active molecules. This document details the primary synthetic route to this compound, its structural characterization, and explores its potential applications in drug discovery, drawing parallels from the broader family of 1,5-naphthyridine derivatives.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a key structural motif in a wide array of pharmacologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse intermolecular interactions with biological targets, making it a valuable scaffold in the design of novel therapeutics. Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on this core structure allows for the fine-tuning of a compound's physicochemical properties and biological activity, a principle that underscores the importance of derivatives like this compound.

Synthesis of this compound: A Mechanistic Approach

The most established and versatile method for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives is the Gould-Jacobs reaction.[1] This classical named reaction provides a reliable pathway to construct the bicyclic naphthyridine core.

The synthesis of this compound commences with the key starting material, 3-amino-5-methylpyridine. The overall synthetic transformation is a two-step process involving an initial condensation followed by a thermal cyclization.

Figure 1: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Causality Behind Experimental Choices

The Gould-Jacobs reaction is favored for its reliability and the accessibility of the starting materials. The initial step is a nucleophilic vinyl substitution where the amino group of 3-amino-5-methylpyridine attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), with subsequent elimination of ethanol. This step is typically conducted at elevated temperatures to drive the reaction to completion.

The second and critical step is the thermal cyclization of the resulting intermediate, diethyl 2-(((5-methylpyridin-3-yl)amino)methylene)malonate. This intramolecular cyclization is an electrocyclic reaction that requires significant thermal energy. The choice of a high-boiling point solvent, such as Dowtherm A or diphenyl ether, is crucial to achieve the necessary temperature for the ring-closure to occur efficiently. The high temperature facilitates the formation of the new pyridine ring, leading to the thermodynamically stable aromatic 1,5-naphthyridine system.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((5-methylpyridin-3-yl)amino)methylene)malonate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-methylpyridine (1.0 equivalent).

-

Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).

-

Heat the reaction mixture at 120-130 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The crude intermediate can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound

-

To a high-temperature reaction vessel, add the crude diethyl 2-(((5-methylpyridin-3-yl)amino)methylene)malonate from the previous step.

-

Add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.

-

Monitor the completion of the cyclization by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solvent.

-

Collect the solid product by filtration and wash with a low-boiling point solvent like hexane or ether to remove the high-boiling point solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield this compound as a solid.

Structural Characterization and Data Presentation

The structural identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 23443-24-5 |

| Appearance | Off-white to pale yellow solid |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data (Predicted and Representative)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the methyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.5 | Multiplets/Doublets |

| Methyl (CH₃) | ~2.5 | Singlet |

| Hydroxyl (OH) | Broad singlet (variable) | Singlet |

Table 2: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbons of the aromatic rings will appear in the downfield region, with the carbonyl-like carbon at position 4 being the most deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C4) | 170 - 180 |

| Aromatic C | 110 - 160 |

| Methyl (CH₃) | 15 - 25 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C=O stretch (keto-enol tautomer) | 1650 - 1690 |

| C=N, C=C stretch (aromatic) | 1500 - 1600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 2960 |

Table 4: Predicted IR Spectral Data for this compound.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 160.

Potential Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. While specific biological activity for this compound is not extensively documented, the broader class of substituted 1,5-naphthyridines has shown significant promise in several key areas of drug discovery.

Figure 2: Potential therapeutic applications of the 1,5-naphthyridine scaffold.

Kinase Inhibition in Oncology

A significant number of kinase inhibitors in clinical development and on the market incorporate heterocyclic scaffolds. The 1,5-naphthyridine core can act as a bioisostere for other hinge-binding motifs, and its substitution pattern can be tailored to achieve selectivity and potency against specific kinases. For instance, derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in cancer therapy.[2] The methyl group on this compound could potentially occupy a hydrophobic pocket in the active site of a target kinase, thereby influencing binding affinity.

Antimicrobial and Antiparasitic Activity

The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors and participate in metal chelation, which are important interactions for antimicrobial activity. While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, the 1,5-naphthyridine scaffold has also been explored for this purpose. Furthermore, substituted 1,5-naphthyridines have demonstrated excellent antileishmanial activity, with some compounds showing efficacy comparable to the standard drug amphotericin B. This suggests that this compound could serve as a starting point for the development of novel anti-infective agents.

Conclusion and Future Directions

This compound is a synthetically accessible derivative of the medicinally important 1,5-naphthyridine scaffold. The Gould-Jacobs reaction provides a robust and well-understood route for its preparation. While detailed biological characterization of this specific compound is limited in publicly available literature, the extensive research on related 1,5-naphthyridine derivatives strongly suggests its potential as a valuable building block in drug discovery programs.

Future research should focus on the comprehensive biological evaluation of this compound and its derivatives against a panel of relevant biological targets, particularly kinases and microbial enzymes. Structure-activity relationship (SAR) studies, guided by computational modeling, could further optimize the scaffold to yield potent and selective therapeutic candidates. The synthesis of a library of analogs with diverse substitutions at various positions on the naphthyridine ring will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic system.

References

An In-depth Technical Guide to 6-Methyl-1,5-naphthyridin-4-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of a specific analogue, 6-Methyl-1,5-naphthyridin-4-ol (CAS No: 23443-24-5), focusing on its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications. This document is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into this promising chemical entity.

A crucial characteristic of this compound is its existence in a tautomeric equilibrium with its keto form, 6-Methyl-1,5-naphthyridin-4(1H)-one. This phenomenon is a key aspect of its chemical behavior and is fundamental to understanding its reactivity and potential biological interactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. While specific experimental data for this particular derivative is not extensively reported in publicly available literature, the properties of the parent 1,5-naphthyridin-4-ol provide a valuable reference point.

| Property | Value (for 1,5-Naphthyridin-4-ol) | Reference |

| Molecular Formula | C₉H₈N₂O | N/A |

| Molecular Weight | 160.17 g/mol | N/A |

| Melting Point | 340 °C | [1] |

| Boiling Point (Predicted) | 332.7 ± 22.0 °C at 760 mmHg | [1] |

| XlogP (Predicted) | 0.8 | [2][3] |

Note: The presented values for melting and boiling points are for the parent compound, 1,5-naphthyridin-4-ol, and may differ for the 6-methyl derivative.

Tautomerism

The 4-hydroxypyridine moiety within the 1,5-naphthyridine core readily undergoes keto-enol tautomerization. This equilibrium between the 'ol' (enol) and 'one' (keto) forms is a critical feature influencing the molecule's spectroscopic properties, reactivity, and its interactions with biological targets. The IUPAC name for the keto tautomer is 6-Methyl-1H-1,5-naphthyridin-4-one.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The Gould-Jacobs reaction is a well-established and versatile method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems, including 4-hydroxy-1,5-naphthyridines.[4][5][6] This reaction involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization.

A plausible and commonly employed synthetic route to this compound involves the reaction of 3-amino-5-methylpyridine with diethyl ethoxymethylenemalonate (DEEM).[7]

Experimental Protocol: Gould-Jacobs Synthesis

This protocol outlines a general procedure for the synthesis of this compound based on the Gould-Jacobs reaction.

Materials:

-

3-Amino-5-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A or Diphenyl ether

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of 3-amino-5-methylpyridine and diethyl ethoxymethylenemalonate is heated in a suitable solvent, such as ethanol. This initial step forms the corresponding anilinomethylenemalonate intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250 °C. This thermal cyclization leads to the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. Subsequent acidification with hydrochloric acid precipitates the carboxylic acid, which upon further heating, undergoes decarboxylation to yield the final product, this compound.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent.

Caption: Gould-Jacobs synthesis workflow for this compound.

Spectroscopic Characterization

Potential Biological Activities and Applications

Derivatives of the 1,5-naphthyridine scaffold have demonstrated a broad spectrum of biological activities, suggesting potential therapeutic applications for this compound and its analogues.[1][8]

-

Antimicrobial Activity: The naphthyridine core is a well-known pharmacophore in antimicrobial agents.[9] Further investigation into the antibacterial and antifungal properties of this compound is warranted.

-

Anticancer Activity: Various naphthyridine derivatives have exhibited cytotoxic effects against cancer cell lines.[10] The potential of this compound as an anticancer agent could be explored through in vitro and in vivo studies.

-

Enzyme Inhibition: Some 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of enzymes such as the TGF-beta type I receptor (ALK5), which is implicated in various diseases including cancer and fibrosis.

Caption: Potential biological activities of this compound derivatives.

Safety and Handling

For the parent compound, 1,5-naphthyridin-4-ol, GHS hazard statements indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A comprehensive safety data sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. Its synthesis via the established Gould-Jacobs reaction provides a reliable route for its preparation. The diverse biological activities associated with the 1,5-naphthyridine scaffold highlight the potential of this compound in various areas of drug discovery. Further research to fully characterize its physicochemical properties, spectroscopic data, and to explore its pharmacological profile is highly encouraged. This technical guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methyl-1,5-naphthyridin-4-ol

Abstract

This document provides a comprehensive guide for the synthesis of 6-Methyl-1,5-naphthyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol detailed herein is based on the well-established Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxy-1,5-naphthyridines.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis.

Introduction and Scientific Context

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a hydroxyl group at the 4-position and a methyl group at the 6-position can significantly modulate the physicochemical and biological properties of the naphthyridine core, making this compound a valuable intermediate for the development of novel therapeutics.[1]

The synthetic strategy outlined in this guide leverages the Gould-Jacobs reaction, a classical and highly effective method for constructing the 4-hydroxy-1,5-naphthyridine ring system.[1][2] This reaction proceeds in two key stages: an initial condensation of a 3-aminopyridine derivative with a malonic ester, followed by a high-temperature intramolecular cyclization.[1][3]

Mechanistic Overview: The Gould-Jacobs Reaction

The synthesis of this compound via the Gould-Jacobs reaction commences with the nucleophilic attack of the amino group of 3-amino-5-methylpyridine on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield an intermediate, diethyl 2-((5-methylpyridin-3-ylamino)methylene)malonate. The subsequent step involves a thermal, 6-electron electrocyclization to form the dihydronaphthyridine ring, which then undergoes tautomerization to the more stable aromatic 4-hydroxy-1,5-naphthyridine product.[1][3]

Below is a diagram illustrating the reaction pathway:

Caption: Reaction scheme for the synthesis of this compound via the Gould-Jacobs reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Amino-5-methylpyridine | ReagentPlus®, 99% | Sigma-Aldrich | |

| Diethyl ethoxymethylenemalonate (DEEM) | ≥98.5% | Sigma-Aldrich | |

| Dowtherm A | Sigma-Aldrich | High-boiling solvent for cyclization | |

| Ethanol | Anhydrous | Fisher Scientific | |

| Diethyl ether | Anhydrous | Fisher Scientific | For precipitation and washing |

| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich | For pH adjustment |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | For pH adjustment |

Step-by-Step Synthesis

The synthesis is a two-step process, as illustrated in the workflow diagram below:

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-((5-methylpyridin-3-ylamino)methylene)malonate (Intermediate)

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-5-methylpyridine (10.8 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

-

Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting viscous oil is the crude intermediate and can be used directly in the next step without further purification.

Step 2: Cyclization to this compound

-

To the flask containing the crude intermediate, add Dowtherm A (50 mL).

-

Heat the mixture to 250 °C with vigorous stirring for 30 minutes. A precipitate will form as the reaction progresses.

-

Monitor the completion of the cyclization by TLC.

Step 3: Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to approximately 100 °C.

-

Carefully add diethyl ether (100 mL) to the warm mixture to precipitate the product.

-

Continue cooling to room temperature, and then place the flask in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with diethyl ether to remove residual Dowtherm A.

-

The crude product can be further purified by recrystallization from ethanol or by treatment with an acid-base workup. For the latter, dissolve the solid in dilute NaOH, filter to remove any insoluble impurities, and then re-precipitate the product by acidifying with HCl.

-

Dry the purified solid under vacuum to obtain this compound.

Characterization and Expected Results

The final product should be a solid. The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Dowtherm A is a high-boiling, heat-transfer fluid and should be handled with care at high temperatures.

-

Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

References

Application of 6-Methyl-1,5-naphthyridin-4-ol in Medicinal Chemistry: A Guide to Synthesis and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this heterocyclic system have shown significant potential as antibacterial agents, topoisomerase inhibitors, and notably, as potent modulators of critical cellular signaling pathways.[2][3] A key area of interest is their activity as kinase inhibitors, with numerous derivatives exhibiting potent inhibition of targets such as Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and c-Met.[4] Of particular significance is the discovery of 1,5-naphthyridine-based compounds as potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[5]

Dysregulation of the TGF-β/ALK5 signaling pathway is a critical driver in the pathology of numerous diseases, including cancer and fibrosis.[4] In cancer, TGF-β signaling has a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immunosuppression in advanced stages.[6] In fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis, aberrant TGF-β signaling leads to excessive deposition of extracellular matrix (ECM), resulting in tissue scarring and organ dysfunction.[6] Consequently, the development of small molecule inhibitors targeting ALK5 is a highly pursued therapeutic strategy.

This technical guide focuses on 6-Methyl-1,5-naphthyridin-4-ol , a specific analog within this promising class of compounds. Based on the established activity of its parent scaffold, this molecule is a prime candidate for investigation as an ALK5 inhibitor. This document provides a comprehensive overview of its synthesis, along with detailed protocols for its biological evaluation, from initial biochemical screening to cell-based functional assays.

Synthesis of this compound

The synthesis of the 4-hydroxy-1,5-naphthyridine core is classically achieved via the Gould-Jacobs reaction.[7] This methodology involves the condensation of an appropriately substituted 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[8] For the synthesis of this compound, the logical starting material is 3-Amino-5-methylpyridine.[9][10]

Reaction Scheme

References

- 1. mdpi.com [mdpi.com]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-Amino-5-methylpyridine 97 3430-19-1 [sigmaaldrich.com]

Application Notes and Protocols: A Framework for Assessing the Bioactivity of 6-Methyl-1,5-naphthyridin-4-ol

Introduction: The Therapeutic Potential of the Naphthyridine Scaffold

The naphthyridine core, a heterocyclic system of two fused pyridine rings, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of naphthyridine have demonstrated a remarkable breadth of biological activities, including anticancer, anti-infectious, and anti-inflammatory properties.[1][2][3][4] The versatility of this scaffold allows for chemical modifications that can be tailored to interact with a variety of biological targets. Specifically, the 1,5-naphthyridine isomer has been the subject of significant investigation, with analogues showing promise as inhibitors of crucial cellular enzymes.[5][6]